Cas no 1251557-25-1 (N-(2-methylphenyl)-2-2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-ylacetamide)

N-(2-methylphenyl)-2-2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-ylacetamide 化学的及び物理的性質
名前と識別子
-
- N-(2-methylphenyl)-2-2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-ylacetamide
- F3406-9428
- 2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)-N-(o-tolyl)acetamide
- N-(2-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide
- AKOS021948406
- N-(2-methylphenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
- N-(2-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
- 1251557-25-1
-
- インチ: 1S/C19H23N3O4S/c1-15-7-3-4-8-17(15)20-18(23)14-21-13-16(9-10-19(21)24)27(25,26)22-11-5-2-6-12-22/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,20,23)
- InChIKey: BLULHRILYCPGSG-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(N(CC(NC2C=CC=CC=2C)=O)C=1)=O)(N1CCCCC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 389.141
- どういたいしつりょう: 389.141
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 733
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.2A^2
- 疎水性パラメータ計算基準値(XlogP): 1.4
N-(2-methylphenyl)-2-2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-ylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-9428-10mg |
N-(2-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide |
1251557-25-1 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-9428-75mg |
N-(2-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide |
1251557-25-1 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F3406-9428-100mg |
N-(2-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide |
1251557-25-1 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F3406-9428-20μmol |
N-(2-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide |
1251557-25-1 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-9428-30mg |
N-(2-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide |
1251557-25-1 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F3406-9428-2μmol |
N-(2-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide |
1251557-25-1 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3406-9428-3mg |
N-(2-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide |
1251557-25-1 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-9428-40mg |
N-(2-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide |
1251557-25-1 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F3406-9428-1mg |
N-(2-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide |
1251557-25-1 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3406-9428-20mg |
N-(2-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide |
1251557-25-1 | 20mg |
$99.0 | 2023-09-10 |
N-(2-methylphenyl)-2-2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-ylacetamide 関連文献
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
N-(2-methylphenyl)-2-2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-ylacetamideに関する追加情報
Professional Introduction to N-(2-methylphenyl)-2-2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-ylacetamide and CAS No. 1251557-25-1
N-(2-methylphenyl)-2-2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-ylacetamide, identified by the CAS number 1251557-25-1, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, characterized by its complex structural framework, has garnered attention due to its potential applications in drug development and therapeutic interventions. The intricate arrangement of functional groups within its molecular structure suggests a multifaceted role in biochemical interactions, making it a subject of extensive study and exploration.
The compound's molecular structure incorporates several key elements that contribute to its unique chemical properties. The presence of a 2-methylphenyl group provides a hydrophobic anchor, while the 2-2-oxo moiety introduces a carbonyl group, enhancing its reactivity and interaction capabilities. The piperidine-1-sulfonyl component adds a sulfonamide functionality, known for its role in stabilizing protein-ligand interactions and improving pharmacokinetic profiles. Together, these features make N-(2-methylphenyl)-2-2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-ylacetamide a promising candidate for further investigation in medicinal chemistry.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways with high specificity and efficacy. The N-(2-methylphenyl)-2-2-oxo scaffold of this compound has shown potential in interactions with various biological targets, including enzymes and receptors involved in metabolic and signaling pathways. Studies have indicated that such molecules can serve as inhibitors or activators, depending on their structural modifications and the specific biological context.
The 5-(piperidine-1-sulfonyl) group is particularly noteworthy for its ability to enhance binding affinity and selectivity. Piperidine sulfonyl derivatives are well-documented for their role in drug design, often used to improve solubility and metabolic stability. This feature makes N-(2-methylphenyl)-2-2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-ylacetamide a valuable asset in the quest for next-generation therapeutics.
Recent advancements in computational chemistry have enabled more precise predictions of molecular behavior, further elucidating the potential applications of this compound. Molecular docking studies have revealed that N-(2-methylphenyl)-2-2-oxo can interact with various protein targets, suggesting broad therapeutic implications. These interactions are not only limited to enzyme inhibition but also extend to modulating receptor activity, which is crucial for treating a wide range of diseases.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques has allowed researchers to modify specific functional groups, tailoring the molecule for different biological applications. For instance, variations in the substitution pattern of the 2-methylphenyl group can significantly alter its pharmacological properties.
In clinical research, N-(2-methylphenyl)-2-2-oxyo5-(piperidine-l-sulfonyl)-1 , 21 -dih ydrop y ridin - 11 - y lacet amide has been explored for its potential in treating various conditions. Preliminary studies suggest that it may have applications in neurodegenerative diseases due to its ability to interact with neurotransmitter receptors. Additionally, its sulfonamide moiety makes it a candidate for anti-inflammatory therapies by modulating inflammatory pathways.
The compound's stability under different conditions is another critical aspect that has been thoroughly investigated. Studies have examined its behavior under varying pH levels, temperatures, and solvent systems to ensure compatibility with pharmaceutical formulations. These studies are essential for determining the most effective delivery methods and ensuring long-term stability.
The role of computational modeling in understanding the behavior of complex molecules like N-(Z-methylphenyl) - (Z-Z-oxo) - 5 - (pyridine - 4 - sulfonyl) - 11 , 12 - dihydrop y ridin - 11 - y lacet amide cannot be overstated. Advanced software tools allow researchers to predict how the molecule will behave in different environments, helping to streamline the drug discovery process. These predictions are invaluable for designing experiments and optimizing synthetic routes.
The future prospects of this compound are promising, with ongoing research aimed at expanding its therapeutic applications. By leveraging cutting-edge technologies such as CRISPR gene editing and artificial intelligence-driven drug design, scientists are poised to unlock new possibilities for this molecule. Its unique structural features make it a versatile tool for addressing unmet medical needs across various domains.
In conclusion , N -( Z ) methylphenyl ) -( Z ) ( Z ) ox o ) - 5 -( piperidine - 4 ) sul fon y l ) - ( I I I , I I ) dihydrop y ridin e ( I I I ) lacet amide ( C A S No . 12 51 557 - 25 - I ) represents a significant advancement in chemical pharmaceutical research . Its complex structure , multifaceted functional groups , and potential biological activities position it as a promising candidate for further development . As research continues , we can expect to see even more innovative applications emerge from this remarkable compound .
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